MR-2088

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H17F3N4OS |

|---|---|

分子量 |

406.4 g/mol |

IUPAC名 |

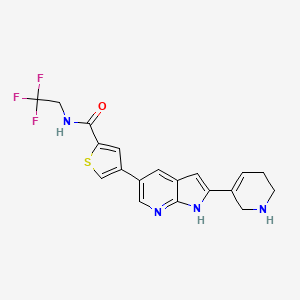

4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C19H17F3N4OS/c20-19(21,22)10-25-18(27)16-6-14(9-28-16)13-4-12-5-15(26-17(12)24-8-13)11-2-1-3-23-7-11/h2,4-6,8-9,23H,1,3,7,10H2,(H,24,26)(H,25,27) |

InChIキー |

BEWNDCDAXDFYBH-UHFFFAOYSA-N |

正規SMILES |

C1CNCC(=C1)C2=CC3=CC(=CN=C3N2)C4=CSC(=C4)C(=O)NCC(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

MR-2088: A Technical Guide to a Potent and Selective ULK1/2 Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular recycling process implicated in a variety of human diseases, including cancer. The Unc-51 Like Kinase 1 (ULK1) and ULK2 are serine/threonine kinases that play a pivotal role in initiating the autophagy pathway. Their inhibition presents a promising therapeutic strategy, particularly in cancers that rely on autophagy for survival and proliferation. MR-2088 is a potent and selective, ATP-competitive inhibitor of ULK1 and ULK2, developed from a 7-azaindole scaffold.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and its synergistic potential with other targeted therapies.

Core Mechanism of Action

This compound exerts its autophagy-inhibiting effects by directly targeting the kinase activity of ULK1 and ULK2. These kinases are central upstream regulators of the autophagy cascade.[1] By inhibiting ULK1/2, this compound prevents the phosphorylation of downstream substrates, such as ATG13, which is a crucial step in the formation of the autophagosome.[5] This blockade of the initial steps of autophagy leads to an accumulation of autophagy-specific cargo proteins like p62/SQSTM1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| Parameter | Target | Value | Assay |

| IC50 | ULK1/2 | < 25 nM | Biochemical Kinase Assay |

| pEC50 | ULK1 | 8.3 | Cellular Assay |

| pEC50 | ULK2 | 8.7 | Cellular Assay |

| EC50 (ATG13 S318 Phosphorylation Inhibition) | - | 36 nM (starved conditions) | Western Blot |

| EC50 (p62 Degradation Prevention) | - | 48 nM (trametinib-treated) | Western Blot |

Table 1: In Vitro and Cellular Potency of this compound.[1][6]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound. Under conditions of cellular stress (e.g., nutrient starvation, treatment with certain anticancer drugs), ULK1/2 is activated and phosphorylates downstream components of the autophagy machinery, initiating autophagosome formation. This compound directly inhibits ULK1/2, thereby blocking this cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

ULK1/2 Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of purified ULK1/2 and the inhibitory effect of this compound.

Workflow:

Protocol:

-

Reaction Setup: In a 384-well plate, combine purified ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and varying concentrations of this compound in a kinase reaction buffer.[1][7][8]

-

Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the enzyme.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular Target Engagement (NanoBRET™ Intracellular Kinase Assay)

This assay confirms that this compound can bind to ULK1 within a live-cell context.[2]

Workflow:

Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector encoding for a NanoLuc® luciferase-ULK1 fusion protein.[10][11]

-

Cell Seeding: Seed the transfected cells into 96-well or 384-well assay plates.

-

Compound and Tracer Addition: Treat the cells with a specific NanoBRET™ tracer and a range of this compound concentrations. The tracer is a fluorescently labeled molecule that binds to the kinase active site.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow the compound and tracer to reach equilibrium.

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc®-ULK1 fusion protein.

-

Data Analysis: Competitive displacement of the tracer by this compound results in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.[12]

Autophagy Flux Assay (p62/SQSTM1 Degradation by Western Blot)

This assay measures the accumulation of the autophagy substrate p62, which indicates an inhibition of autophagic flux.[5]

Workflow:

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., H2030 non-small cell lung cancer cells) and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include positive and negative controls (e.g., known autophagy inhibitors like chloroquine).[13]

-

Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for p62/SQSTM1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p62 signal to the loading control. An increase in the p62 signal with increasing this compound concentration indicates inhibition of autophagy.[14]

Autophagy Flux Assay (ATG13 Phosphorylation by Western Blot)

This assay directly measures the inhibition of ULK1/2 kinase activity in cells by assessing the phosphorylation status of its direct substrate, ATG13, at Serine 318.[15][16][17]

Protocol:

-

Cell Culture and Treatment: Culture cells and induce autophagy (e.g., by starvation in Earle's Balanced Salt Solution or treatment with an mTOR inhibitor like rapamycin) in the presence of varying concentrations of this compound for a short period (e.g., 1-2 hours).

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the p62 western blot.

-

SDS-PAGE and Transfer: Proceed as described above.

-

Immunoblotting:

-

Block the membrane.

-

Incubate with a primary antibody specific for phosphorylated ATG13 (Ser318).

-

It is also recommended to probe a separate blot with an antibody for total ATG13 to normalize the phospho-signal.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Probe for a loading control.

-

-

Detection and Analysis: Visualize and quantify the bands. A decrease in the phospho-ATG13 signal with increasing this compound concentration demonstrates target engagement and inhibition of ULK1/2 activity.

Synergistic Antiproliferative Activity Assay

This assay determines if this compound enhances the anticancer effects of other drugs, such as the MEK inhibitor trametinib.[18][19][20]

Workflow:

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., H2030) in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a matrix of concentrations of this compound and trametinib, both as single agents and in combination at constant ratios.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis:

-

Generate dose-response curves for each drug alone and in combination.

-

Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[21]

-

Conclusion

This compound is a highly potent and selective dual inhibitor of ULK1 and ULK2, effectively blocking the initiation of autophagy. Its well-characterized mechanism of action and the availability of robust assays for its evaluation make it a valuable tool for research into the role of autophagy in disease. Furthermore, its demonstrated synergistic effects with MEK inhibitors in KRAS-mutant cancer cell lines highlight its potential for combination therapies in oncology.[1][2] This guide provides a comprehensive technical foundation for researchers and drug developers working with this promising autophagy inhibitor.

References

- 1. ADP-Glo kinase assay [bio-protocol.org]

- 2. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. carnabio.com [carnabio.com]

- 9. promega.com [promega.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. promega.in [promega.in]

- 12. NanoBRET® TE Intracellular Kinase Assays [promega.sg]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ATG13 (phospho S318) polyclonal antibody(PAB19948) | Abnova [abnova.com]

- 16. Phospho-ATG13 (Ser318) Polyclonal Antibody (600-401-C49) [thermofisher.com]

- 17. ATG13: Just a companion, or an executor of the autophagic program? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of MR-2088: A Potent and Selective ULK1/2 Inhibitor for Autophagy Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MR-2088 is a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, key regulators of autophagy. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a promising therapeutic candidate. Based on a 7-azaindole scaffold, this compound demonstrates high binding affinity and cellular activity, effectively inhibiting autophagic flux. This guide details the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action, offering valuable insights for researchers in oncology and neurodegenerative disease.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. The ULK1/2 kinase complex is a central initiator of the autophagy pathway, making it a prime target for therapeutic intervention. This compound has emerged as a best-in-class, potent, and selective ULK1/2 inhibitor.[1] Developed through structure-based drug design, this compound is based on a 7-azaindole scaffold.[2] This technical guide elucidates the structure-activity relationship of this compound, its biological activity, and the experimental protocols used for its characterization.

Core Compound Profile: this compound

This compound is a highly selective dual inhibitor of ULK1 and ULK2. Its development was guided by a structure-based design approach, leading to a series of potent analogs with a 7-azaindole core.[2] The lead compound, this compound, exhibits excellent binding affinity and biochemical activity against both ULK1 and ULK2.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇F₃N₄OS | [1] |

| Molecular Weight | 406.42 g/mol | [1] |

| CAS Number | 2922531-69-7 | MedChemExpress |

Biological Activity

The biological activity of this compound has been characterized through various biochemical and cellular assays, demonstrating its potent and selective inhibition of ULK1/2 and downstream autophagy signaling.

| Assay | Target | Value | Reference |

| pEC₅₀ | ULK1 | 8.3 | [3] |

| ULK2 | 8.7 | [3] | |

| IC₅₀ | ULK1 | 2.0 nM | ProbeChem |

| MST Kd | ULK1 | 1.5-4.4 nM | ProbeChem |

| Cellular EC₅₀ (ATG13 Phosphorylation Inhibition) | - | 36 nM (starved) | ProbeChem |

| 48 nM (trametinib-treated) | ProbeChem,[3] |

Structure-Activity Relationship (SAR)

The development of this compound involved the synthesis and evaluation of a series of analogs based on a 7-azaindole scaffold.[2] While specific data for a wide range of analogs is not publicly available, the high potency of this compound (IC₅₀ < 25 nM for the series) highlights the effectiveness of this scaffold for ULK1/2 inhibition.[2] The successful co-crystallization of this compound with the active site of ULK1 provided critical structural insights that guided the optimization of the series.[2]

Experimental Protocols

The characterization of this compound and its analogs involved several key experimental assays to determine their biochemical potency, cellular target engagement, and effect on the autophagy pathway.

Biochemical Kinase Assays

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.

-

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. Inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Prepare a 4X solution of the test compound (e.g., this compound).

-

Prepare a 2X mixture of the ULK1 kinase and the europium-labeled anti-tag antibody.

-

Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

-

In a 384-well plate, add 4 µL of the 4X test compound.

-

Add 8 µL of the 2X kinase/antibody mixture.

-

Add 4 µL of the 4X tracer.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a TR-FRET compatible plate reader.

-

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal.

-

Protocol Outline:

-

Perform the kinase reaction with ULK1, a substrate (e.g., MBP), ATP, and the test inhibitor.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Cellular Target Engagement Assay

This assay measures the binding of a test compound to its target kinase within living cells.

-

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (ULK1) and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

-

Protocol Outline:

-

Transfect HEK293 cells with a vector expressing a NanoLuc®-ULK1 fusion protein.

-

Seed the transfected cells into a 96-well or 384-well plate.

-

Treat the cells with the NanoBRET™ tracer and the test compound for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

-

Measure the BRET signal on a luminometer.

-

Autophagy Flux Assays

This assay measures the accumulation of LC3-II, a marker for autophagosomes. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.

-

Protocol Outline:

-

Culture cells with the test compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

-

Lyse the cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and a loading control (e.g., actin or GAPDH).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

Quantify the band intensities to determine the LC3-II levels.

-

p62/SQSTM1 is a protein that is selectively degraded by autophagy. Its accumulation indicates an inhibition of autophagic flux.

-

Protocol Outline:

-

Treat cells with the test compound.

-

Lyse the cells and perform a Western blot as described for the LC3-II assay.

-

Probe the membrane with primary antibodies against p62/SQSTM1 and a loading control.

-

Quantify the p62/SQSTM1 protein levels. An increase in p62/SQSTM1 levels suggests inhibition of autophagy.

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. This inhibition blocks the initiation of the autophagy cascade.

ULK1/2-Mediated Autophagy Initiation

Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1/2 complex. Upon cellular stress, such as nutrient deprivation, mTORC1 is inactivated, and AMPK is activated. AMPK can then directly phosphorylate and activate the ULK1/2 complex.

Caption: ULK1/2 complex activation pathway.

Downstream Effects of ULK1/2 Inhibition by this compound

Activated ULK1/2 phosphorylates several downstream targets, including ATG13, FIP200, and Beclin-1, which are essential for the formation of the autophagosome. This compound, by inhibiting ULK1/2, prevents the phosphorylation of these substrates, thereby blocking the initiation of autophagy. A key downstream event is the inhibition of ATG13 phosphorylation at Ser318.[3]

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

A typical workflow to characterize a ULK1/2 inhibitor like this compound involves a series of in vitro and cell-based assays.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant advancement in the development of selective autophagy inhibitors. Its potent and specific inhibition of the ULK1/2 kinase complex, coupled with favorable in vivo properties, makes it a valuable tool for studying the role of autophagy in health and disease. The 7-azaindole scaffold has proven to be a highly effective starting point for the design of such inhibitors. Further investigation into the structure-activity relationships of this series will undoubtedly pave the way for the development of novel therapeutics targeting autophagy-dependent pathologies. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the potential of this compound and related compounds.

References

MR-2088: A Novel ULK1/2 Inhibitor for RAS-Driven Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the RAS family of oncogenes are prevalent in a significant portion of human cancers, leading to aberrant cell growth, proliferation, and survival. The RAS signaling pathway has historically been a challenging therapeutic target. A promising strategy that has emerged is the targeting of cellular processes that RAS-driven cancers are dependent on, such as autophagy. MR-2088 is a potent and selective inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2), key initiators of autophagy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Introduction: Targeting Autophagy in RAS-Driven Cancers

RAS proteins are critical signaling nodes that, when mutated, lead to the constitutive activation of downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.[1] Direct inhibition of RAS has been a long-standing challenge in oncology.[1] Consequently, research has focused on identifying and targeting vulnerabilities specific to RAS-mutant cancers. One such vulnerability is their reliance on the cellular recycling process of autophagy for survival and growth, particularly under conditions of metabolic stress.[2]

Autophagy is a catabolic process where cellular components are degraded and recycled.[2] This process is initiated by the ULK1/2 complex.[3] In RAS-driven cancers, inhibition of the MAPK pathway can lead to a compensatory upregulation of autophagy, which can promote cell survival and limit the efficacy of targeted therapies.[4] Therefore, the dual inhibition of both the RAS pathway and autophagy presents a rational and promising therapeutic strategy.[4][5]

This compound is a novel, potent, and selective small molecule inhibitor of ULK1 and ULK2.[6][7] It belongs to the 7-azaindole scaffold class of kinase inhibitors.[6][8] By inhibiting ULK1/2, this compound blocks the initiation of autophagy, thereby sensitizing RAS-driven cancer cells to other therapies and potentially inducing cell death.[2][6]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ULK1 and ULK2.[2] The binding of this compound to the active site of ULK1 has been confirmed by crystal structure analysis.[6] Inhibition of ULK1/2 prevents the phosphorylation of their downstream substrates, such as ATG13, which is a critical step in the initiation of the autophagy cascade.[3][9] The downstream effect is the suppression of autophagic flux, leading to an accumulation of autophagic substrates and ultimately, cellular stress and apoptosis in cancer cells that are dependent on this process.[6]

Signaling Pathway

The following diagram illustrates the role of ULK1/2 in the autophagy pathway and the point of intervention by this compound.

Caption: Mechanism of this compound action on the ULK1/2-mediated autophagy pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Cell Line | Reference |

| ULK1 IC50 | 2 nM | LanthaScreen Binding Assay | - | [9] |

| EC50 | 10 nM | Not Specified | - | [9] |

| pEC50 (ULK1) | 8.3 | Not Specified | - | [7] |

| pEC50 (ULK2) | 8.7 | Not Specified | - | [7] |

| Autophagy Inhibition EC50 (p-ATG13) | 48 nM | Western Blot | NCI-H2030 | |

| Antiproliferative Activity IC50 | 3.2 µM | CellTiter-Glo Assay | NCI-H2030 (KRAS G12C) |

Table 2: Pharmacokinetic Properties of this compound in Mice (20 mg/kg, i.p.)

| Parameter | Value | Unit | Reference |

| t1/2 | 4.25 | h | [9] |

| tmax | 0.75 | h | [9] |

| Cmax | 1667 | ng/mL | [9] |

| Cmax | 4.10 | µM | [9] |

| AUClast | 345,597 | ngmin/mL | [9] |

| AUClast | 14.17 | µMh | [9] |

Table 3: Microsomal Stability of this compound

| Species | t1/2 | Unit | Reference |

| Human Liver Microsomes | 83.1 | min | [9] |

| Mouse Liver Microsomes | 70.3 | min | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

LanthaScreen™ Eu Kinase Binding Assay for ULK1

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

-

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the ATP-binding site of the ULK1 kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Unlabeled inhibitors compete with the tracer, leading to a decrease in the FRET signal.

-

Materials:

-

ULK1 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

TR-FRET Dilution Buffer

-

Test compound (this compound)

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the test compound, ULK1 enzyme, and Eu-anti-Tag antibody mixture.

-

Incubate to allow the compound to bind to the kinase.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate to allow for binding equilibrium to be reached.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

-

ULK1 NanoBRET™ Intracellular Kinase Assay

This assay measures the target engagement of a test compound with ULK1 in live cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). ULK1 is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) binds to the active site of ULK1. When the tracer is bound, energy from the luciferase substrate is transferred to the tracer, resulting in a BRET signal. A test compound that binds to the ULK1 active site will displace the tracer, leading to a loss of BRET.[6]

-

Materials:

-

HEK293 cells

-

NanoLuc®-ULK1 fusion vector

-

NanoBRET™ Kinase Tracer

-

Nano-Glo® Substrate

-

Test compound (this compound)

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-ULK1 fusion vector.

-

Seed the transfected cells into a multi-well plate.

-

Add the NanoBRET™ Kinase Tracer to the cells.

-

Add serial dilutions of this compound and incubate.

-

Add the Nano-Glo® Substrate to initiate the luciferase reaction.

-

Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.

-

Calculate the BRET ratio and plot against the compound concentration to determine cellular target engagement.[6]

-

Western Blot for ATG13 Phosphorylation

This assay is used to assess the inhibition of ULK1/2 kinase activity in cells by measuring the phosphorylation status of its direct substrate, ATG13.

-

Principle: ULK1/2 phosphorylates ATG13. Inhibition of ULK1/2 by this compound will lead to a decrease in the levels of phosphorylated ATG13 (p-ATG13). This change can be detected by Western blotting using an antibody specific for p-ATG13.

-

Materials:

-

NCI-H2030 cells

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-p-ATG13, anti-total ATG13, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture NCI-H2030 cells and treat with various concentrations of this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-ATG13.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ATG13 and a loading control (e.g., GAPDH) to normalize the p-ATG13 signal.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP.

-

Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. ATP is an indicator of metabolically active, viable cells.

-

Materials:

-

NCI-H2030 cells

-

This compound

-

CellTiter-Glo® Reagent

-

-

Procedure:

-

Seed NCI-H2030 cells in a multi-well plate and allow them to attach.

-

Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescent signal against the compound concentration to determine the IC50 value for antiproliferative activity.

-

Synergistic Activity with Trametinib

Preclinical studies have shown that this compound exhibits synergistic activity when combined with the MEK inhibitor, trametinib, in KRAS-driven cancer cell lines such as H2030 (KRAS G12C).[2][6] This synergy is based on the rationale that while MEK inhibitors block the MAPK signaling pathway, cancer cells can adapt by upregulating survival pathways like autophagy. By co-administering an autophagy inhibitor like this compound, this escape mechanism is blocked, leading to enhanced anti-tumor activity.

Experimental Workflow for Synergy Assessment

Caption: Workflow for assessing the synergistic effects of this compound and trametinib.

In Vivo Studies

This compound has been evaluated in vivo using the non-small cell lung cancer (NSCLC) H2030 cell line in mouse models.[9] The favorable pharmacokinetic profile of this compound, including a suitable half-life and exposure, supports its potential for in vivo efficacy.[6][9] Further studies are ongoing to fully characterize its anti-tumor activity in various RAS-driven cancer models, both as a single agent and in combination therapies.[2]

Conclusion

This compound is a promising, potent, and selective ULK1/2 inhibitor with a clear mechanism of action in the context of RAS-driven cancers. The preclinical data demonstrate its ability to inhibit autophagy, engage its target in cells, and exert anti-proliferative effects, particularly in combination with MAPK pathway inhibitors. The favorable pharmacokinetic properties of this compound warrant its further investigation in in vivo models of RAS-driven malignancies. This technical guide provides a foundational understanding of this compound for researchers and drug developers working to advance novel therapies for these challenging cancers.

References

- 1. Ras and autophagy in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]

- 5. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

MR-2088: A Technical Guide for Researchers in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by mutations in the KRAS oncogene. While the development of direct KRAS inhibitors has marked a significant therapeutic advance, challenges such as acquired resistance persist. One key resistance mechanism is the upregulation of autophagy, a cellular self-degradative process that provides cancer cells with essential metabolites to survive therapeutic stress. This has led to the exploration of autophagy inhibitors as a promising combination strategy. MR-2088 is a potent and selective, first-in-class inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2), the apical kinases that initiate the autophagy pathway.[1][2] Developed from a 2,5-disubstituted 7-azaindole scaffold, this compound is being investigated for its potential to overcome resistance to targeted therapies in RAS-driven cancers, particularly NSCLC.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways.

Core Compound Data: this compound

In Vitro Activity & Properties

This compound has demonstrated high potency and selectivity for ULK1 and ULK2 in a variety of assays. Its development from an initial hit, MR-2001, involved overcoming solubility issues to yield a lead compound with excellent biochemical and cellular activity.[1]

| Parameter | Value | Assay Type | Source |

| ULK1 IC50 | 2 nM | LanthaScreen Binding Assay | [1] |

| ULK1 pEC50 | 8.3 | Not Specified | [3] |

| ULK2 pEC50 | 8.7 | Not Specified | [3] |

| Cellular EC50 | 10 nM | Not Specified | [1] |

| Human Liver Microsomal Half-life (t1/2) | 83.1 min | Microsomal Stability Assay | [1] |

| Mouse Liver Microsomal Half-life (t1/2) | 70.3 min | Microsomal Stability Assay | [1] |

In Vivo Pharmacokinetics (Mouse)

A single-dose pharmacokinetic study in mice has shown that this compound possesses properties suitable for in vivo evaluation.[1]

| Parameter | Value | Dosing | Source |

| Dose | 20 mg/kg | Intraperitoneal (i.p.) | [1] |

| Half-life (t1/2) | 4.25 h | Single Dose | [1] |

| Time to Maximum Concentration (tmax) | 0.75 h | Single Dose | [1] |

| Maximum Concentration (Cmax) | 1667 ng/mL (4.10 µM) | Single Dose | [1] |

| Area Under the Curve (AUClast) | 345,597 ng·min/mL (14.17 µM·h) | Single Dose | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the initiation of autophagy. In KRAS-mutant NSCLC, the RAS-RAF-MEK-ERK signaling pathway is constitutively active, driving tumor growth. Inhibition of this pathway with drugs like the MEK inhibitor trametinib is a key therapeutic strategy. However, this inhibition can induce a cytoprotective autophagic response, limiting the efficacy of the treatment. This compound directly targets and inhibits ULK1 and ULK2, the serine/threonine kinases that are essential for the formation of the autophagosome, thereby blocking this survival mechanism. The combination of a MEK inhibitor like trametinib with an ULK1/2 inhibitor like this compound represents a rational and synergistic approach to treating KRAS-driven NSCLC.

References

MR-2088: A Technical Guide to a Selective ULK1/2 Inhibitor for RAS-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of MR-2088, a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2. This compound is a promising therapeutic candidate, particularly for RAS-driven cancers, where it has demonstrated synergistic effects with MEK inhibitors. This document details its mechanism of action, key experimental data, and the methodologies used for its characterization.

Core Chemical Properties and Mechanism of Action

This compound is a selective inhibitor of ULK1 and ULK2, key serine/threonine kinases that play a pivotal role in the initiation of autophagy.[1][2][3] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting ULK1/2, this compound effectively blocks the autophagic process, leading to anti-proliferative effects in cancer cells.[2][4] The compound is based on a 7-azaindole scaffold and was identified through structure-based drug design.[5][6] The crystal structure of this compound bound to the active site of ULK1 has been resolved, providing detailed insights into its binding mechanism.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and pharmacokinetic profile.

| Parameter | Value | Assay | Reference |

| pEC50 (ULK1) | 8.3 | Cellular Assay | [1][3][8] |

| pEC50 (ULK2) | 8.7 | Cellular Assay | [1][3][8] |

| IC50 (ULK1) | 2.0 nM | LanthaScreen Binding Assay | [4][9][10][11][12] |

| EC50 | 10 nM | Cellular Assay | [9] |

| MST Kd (ULK1) | 1.5-4.4 nM | Microscale Thermophoresis | [4][10][11][12] |

| EC50 (ATG13 Phosphorylation Inhibition - Starved) | 36 nM | Cellular Assay | [4][11] |

| EC50 (ATG13 Phosphorylation Inhibition - Trametinib-treated) | 48 nM | Cellular Assay | [4][11] |

| Pharmacokinetic Parameter (Mice, 20 mg/kg i.p.) | Value | Unit | Reference |

| t1/2 (half-life) | 4.25 | h | [9] |

| tmax (time to maximum concentration) | 0.75 | h | [9] |

| Cmax (maximum concentration) | 1667 | ng/mL | [9] |

| Cmax | 4.10 | µM | [9] |

| AUClast (area under the curve) | 345,597 | ng·min/mL | [9] |

| AUClast | 14.17 | µM·h | [9] |

| AUCinf_obs (area under the curve to infinity) | 349,458 | ng·min/mL | [9] |

| Half-life (Human Liver Microsomes) | 83.1 | min | [9] |

| Half-life (Mouse Liver Microsomes) | 70.3 | min | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving this compound and the workflows of the primary assays used in its characterization.

Caption: ULK1/2 signaling pathway in autophagy and the inhibitory action of this compound.

Caption: Synergistic inhibition of KRAS-MEK-ERK and Autophagy pathways.

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

References

- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ULK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]

- 10. Frontiers | The crucial role of the regulatory mechanism of the Atg1/ULK1 complex in fungi [frontiersin.org]

- 11. blog.cellsignal.com [blog.cellsignal.com]

- 12. ULK compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]

In-Depth Technical Guide to MR-2088: A Potent and Selective ULK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MR-2088, a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2. This document details its mechanism of action, key experimental data, and relevant protocols for its use in a research setting.

Introduction

This compound is a small molecule inhibitor that targets ULK1 and ULK2, the serine/threonine kinases that are central to the initiation of the autophagy pathway. By inhibiting these kinases, this compound effectively blocks the autophagic process, making it a valuable tool for studying cellular metabolism, neurodegenerative diseases, and cancer. Its high potency and selectivity, as demonstrated in various assays, position this compound as a critical research compound for elucidating the roles of ULK1/2 in health and disease.

Supplier and Catalog Information

This compound is commercially available from several suppliers for research purposes.

| Supplier | Catalog Number | CAS Number |

| Probechem Biochemicals | PC-21692 | 2922531-69-7 |

| Axon Medchem | Axon 4177 | 2922531-69-7 |

| MedchemExpress | HY-162100 | 2922531-69-7 |

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Target | Value | Assay | Reference |

| IC₅₀ | ULK1 | 2.0 nM | Biochemical Assay | [1] |

| pEC₅₀ | ULK1 | 8.3 | Cellular Assay | [2] |

| pEC₅₀ | ULK2 | 8.7 | Cellular Assay | [2] |

| MST Kd | ULK1 | 1.5-4.4 nM | Microscale Thermophoresis | [1] |

Table 2: Cellular Activity

| Parameter | Cell Line | Condition | Value | Assay | Reference |

| EC₅₀ | NCI-H2030 | Starvation-induced ATG13 Phosphorylation | 36 nM | Western Blot | [1] |

| EC₅₀ | NCI-H2030 | Trametinib-treated ATG13 Phosphorylation | 48 nM | Western Blot | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. These kinases are essential for the formation of the ULK1 complex (comprising ULK1/2, ATG13, FIP200, and ATG101), which is a critical step in the initiation of autophagy. Under normal conditions, mTOR phosphorylates and inactivates the ULK1 complex. However, under cellular stress (e.g., nutrient starvation), mTOR is inactivated, leading to the dephosphorylation and activation of the ULK1 complex. Activated ULK1 then phosphorylates downstream targets, including ATG13 and FIP200, to initiate the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2, this compound prevents these downstream phosphorylation events, thereby halting autophagy at its earliest stage.

Caption: Inhibition of the ULK1/2-mediated autophagy pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard procedures and should be optimized for specific experimental conditions.

LanthaScreen™ Eu Kinase Binding Assay for ULK1

This assay is used to determine the binding affinity of this compound to the ULK1 kinase.

Materials:

-

ULK1 enzyme

-

LanthaScreen™ Eu-anti-Tag antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound compound

-

384-well plate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.

-

Intermediate Dilution: Create a 4X intermediate dilution of the compound series in Kinase Buffer A.

-

Kinase/Antibody Mixture: Prepare a 2X solution of ULK1 kinase and Eu-anti-Tag antibody in Kinase Buffer A. The final concentration of kinase is typically 5 nM and antibody is 2 nM.

-

Tracer Solution: Prepare a 4X solution of the appropriate kinase tracer in Kinase Buffer A. The concentration should be near the Kd for the tracer.

-

Assay Assembly:

-

Add 4 µL of the 4X compound dilution to the assay plate.

-

Add 8 µL of the 2X kinase/antibody mixture.

-

Add 4 µL of the 4X tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation of 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of this compound to ULK1 within living cells.

Materials:

-

HEK293 cells

-

NanoLuc®-ULK1 Fusion Vector

-

Transfection Carrier DNA

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

This compound compound

-

96-well or 384-well white assay plates

Procedure:

-

Transfection: Transfect HEK293 cells with the NanoLuc®-ULK1 Fusion Vector and Transfection Carrier DNA (1:9 ratio) and allow for protein expression for 20-24 hours.

-

Cell Seeding: Harvest transfected cells and seed them into the assay plate in Opti-MEM®.

-

Tracer and Compound Addition:

-

Prepare a serial dilution of this compound.

-

Add the NanoBRET™ Tracer to the cells at the recommended concentration.

-

Add the this compound dilutions to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.

-

-

Lysis and Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

-

Add the substrate solution to the wells.

-

Read the luminescence at 460 nm (donor) and 610 nm (acceptor) on a BRET-capable plate reader.

-

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Western Blot for Phospho-ATG13 (Ser318) and p62

This method is used to assess the cellular activity of this compound by measuring the phosphorylation of a direct ULK1 substrate (ATG13) and the accumulation of an autophagy substrate (p62).

Materials:

-

NCI-H2030 cells

-

Complete growth medium

-

Starvation medium (e.g., EBSS)

-

This compound compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ATG13 (Ser318), anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment:

-

Seed NCI-H2030 cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours) under basal, starvation, or other stimulated conditions (e.g., with trametinib).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Clarify lysates by centrifugation and determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify band intensities and normalize to the loading control to determine the effect of this compound on ATG13 phosphorylation and p62 levels.

Caption: Workflow for Western Blot analysis of autophagy markers.

References

MR-2088: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS). Always consult the official MSDS from the supplier and adhere to all institutional and governmental safety regulations.

Introduction

MR-2088 is a potent and selective inhibitor of UNC-51 like autophagy activating kinase 1 (ULK1) and UNC-51 like autophagy activating kinase 2 (ULK2).[1][2] It is based on a 7-azaindole scaffold and has demonstrated potential in the context of RAS-driven cancers.[3] This guide provides a comprehensive overview of the available safety, handling, and experimental data for this compound to assist researchers in its safe and effective use.

Physicochemical and Biological Properties

This compound is a solid, white to light yellow substance.[4] Its core structure is 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [4] |

| Molecular Weight | ~134.14 g/mol | [4] |

| Appearance | White to light yellow solid | [4] |

| Solubility | Soluble in organic solvents like chloroform and dichloromethane. | [4] |

Table 2: In Vitro and In Vivo Activity of this compound

| Assay/Parameter | Target/Organism | Value | Source |

| IC₅₀ | ULK1 | 2 nM | [3][4] |

| EC₅₀ | ULK1 | 10 nM | [3][4] |

| pEC₅₀ | ULK1 | 8.3 | [1][2] |

| pEC₅₀ | ULK2 | 8.7 | [1][2][4] |

| Half-life (t½) | Human Liver Microsomes | 83.1 min | [3] |

| Half-life (t½) | Mouse Liver Microsomes | 70.3 min | [3] |

| Cmax (single 20 mg/kg i.p. dose) | Mice | 1667 ng/mL (4.10 µM) | [3] |

| Tmax (single 20 mg/kg i.p. dose) | Mice | 0.75 h | [3] |

| AUC (last) (single 20 mg/kg i.p. dose) | Mice | 345,597 ng·min/mL (14.17 µM·h) | [3] |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not identified in the public domain, general safety precautions for handling potent kinase inhibitors should be strictly followed.

Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.[4] The following PPE should be worn at all times when handling this compound:

-

Safety glasses with side shields

-

Chemical-resistant gloves

-

A lab coat

Engineering Controls

-

All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4]

Handling Procedures

-

Avoid the generation of dust when handling the solid compound.[4]

-

Use appropriate tools for weighing and transferring the solid.[4]

-

Ensure all equipment and reagents are prepared before handling the compound.[4]

Storage

-

Stock solutions of this compound should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[5][6]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution can be prepared in DMSO. For a 20.8 mg/mL stock solution, dissolve the appropriate amount of this compound in DMSO.[5][6]

Preparation of Working Solutions for In Vivo Experiments

It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[5][6]

Protocol 1: Corn Oil Formulation [5][6] This protocol yields a clear solution of ≥ 2.08 mg/mL.

-

Prepare a 20.8 mg/mL stock solution in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear and uniform solution is obtained.

Protocol 2: PEG300/Tween-80/Saline Formulation [6] This protocol also yields a clear solution of ≥ 2.08 mg/mL.

-

Prepare a 20.8 mg/mL stock solution in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix evenly.

-

Add 50 µL of Tween-80 and mix evenly.

-

Add 450 µL of saline to adjust the final volume to 1 mL.

If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]

Kinase Inhibition Bioassay (General Protocol)

The inhibitory potential of this compound on ULK1/2 can be measured using a bioluminescence-based assay that quantifies the amount of ATP remaining after the kinase-catalyzed phosphorylation of a substrate.[4]

Materials:

-

Recombinant ULK1 or ULK2 enzyme

-

Kinase substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound test compound

-

Bioluminescent ATP detection reagent

Workflow: The general workflow for such an assay is depicted in the diagram below.

Caption: General workflow for a kinase inhibition bioassay.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits ULK1 and ULK2, which are key initiators of the autophagy process. The 7-azaindole core of this compound is believed to form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, thereby blocking ATP binding and inhibiting the downstream signaling cascade.[4]

Caption: this compound inhibits the ULK1/2 complex, a critical step in autophagy initiation.

References

Methodological & Application

Application Notes and Protocols for MR-2088: A Selective ULK1/2 Inhibitor

For Research Use Only.

Introduction

MR-2088 is a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of the autophagy pathway.[1][2] It has demonstrated potential in the context of RAS-driven cancers, particularly non-small cell lung cancer (NSCLC), where it exhibits synergistic anti-proliferative effects when used in combination with MEK inhibitors such as trametinib.[3][4] These application notes provide a summary of the in vitro biochemical and cellular activities of this compound and detailed protocols for its experimental use.

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound.

| Parameter | Target/Assay | Value | Reference |

| IC50 | ULK1 (LanthaScreen Binding Assay) | 2 nM | [4] |

| pEC50 | ULK1 | 8.3 | [1][2] |

| pEC50 | ULK2 | 8.7 | [1][2] |

| EC50 | Cellular Assay | 10 nM | [4] |

| EC50 | Inhibition of ATG13 phosphorylation (starvation) | 36 nM | [5] |

| EC50 | Inhibition of ATG13 phosphorylation (trametinib-treated) | 48 nM | [5] |

| EC50 | Prevention of p62 degradation | 48 nM | [5] |

| MST Kd | ULK1 | 1.5-4.4 nM | [5] |

Signaling Pathway

This compound inhibits ULK1/2, which are crucial kinases in the initiation of the autophagy cascade. ULK1/2, in complex with ATG13, FIP200, and ATG101, responds to upstream signals such as mTOR and AMPK to regulate the formation of the phagophore. In many cancers, including those with KRAS mutations, autophagy can be a pro-survival mechanism. By inhibiting ULK1/2, this compound blocks this process. The KRAS mutation often leads to the constitutive activation of the MAPK/ERK pathway (RAS-RAF-MEK-ERK). Trametinib inhibits MEK within this pathway. The synergistic effect of this compound and trametinib suggests a dual blockade of two critical survival pathways for these cancer cells.

Caption: this compound inhibits ULK1/2-mediated autophagy, while trametinib blocks the MEK-ERK pathway.

Experimental Protocols

ULK1/2 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of this compound against ULK1.

Experimental Workflow:

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Materials:

-

This compound

-

ULK1 or ULK2 enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

LanthaScreen® Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume microplate

-

TR-FRET plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 100 µM. Then, create an intermediate dilution in Kinase Buffer A.

-

Kinase/Antibody Solution: Prepare a 2X solution of ULK1/2 and Eu-anti-Tag antibody in Kinase Buffer A. The final concentration of the kinase and antibody will need to be optimized, but a starting point could be 5-10 nM for the kinase and 2-4 nM for the antibody.

-

Tracer Solution: Prepare a 4X solution of the appropriate Kinase Tracer in Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.

-

Assay Assembly: a. To each well of a 384-well plate, add 4 µL of the 4X this compound serial dilution. b. Add 8 µL of the 2X Kinase/Antibody solution to each well. c. Add 4 µL of the 4X Tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Autophagy Flux Assay (p62 Degradation by Western Blot)

This protocol measures the effect of this compound on autophagy flux by monitoring the levels of p62/SQSTM1, a protein that is degraded during autophagy. An accumulation of p62 indicates inhibition of autophagy.

Experimental Workflow:

Caption: Workflow for assessing autophagy flux via Western Blot.

Materials:

-

NSCLC cell line (e.g., H2030)

-

Complete cell culture medium

-

This compound

-

Autophagy inducer (e.g., starvation medium - EBSS) or inhibitor (e.g., Bafilomycin A1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p62/SQSTM1, anti-LC3B, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Seed H2030 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: a. Treat cells with a dose range of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 6-24 hours). b. Include control groups: vehicle (DMSO), positive control for autophagy induction (starvation), and a control for autophagy inhibition (Bafilomycin A1). A key comparison is the treatment with this compound in the presence of an autophagy inducer.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p62, LC3, and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the p62 and LC3-II/LC3-I ratio to the loading control. An increase in p62 levels upon this compound treatment indicates inhibition of autophagic flux.

Cell Proliferation and Synergy Assay

This protocol determines the anti-proliferative effect of this compound alone and in combination with trametinib in NSCLC cells.

Experimental Workflow:

Caption: Workflow for cell proliferation and synergy assessment.

Materials:

-

NSCLC cell line (e.g., H2030)

-

Complete cell culture medium

-

This compound

-

Trametinib

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTS, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed H2030 cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound and trametinib. b. Treat the cells with:

- This compound alone

- Trametinib alone

- Combinations of this compound and trametinib at a constant ratio. c. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability. b. Plot the cell viability against the drug concentration to determine the IC50 for each single agent. c. For the combination treatment, use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the original research articles and product datasheets for further details.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. This compound | ULK1/2 inhibitor | Probechem Biochemicals [probechem.com]

Application Notes and Protocols for MR-2088, a Selective ULK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-2088 is a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, key serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer. This compound has emerged as a valuable research tool for studying autophagy and as a potential therapeutic agent, particularly in the context of RAS-driven cancers where it has demonstrated synergistic anti-proliferative effects when used in combination with MEK inhibitors such as trametinib.[3] These application notes provide detailed protocols for the use of this compound in cell culture, including treatment concentrations, and methodologies for assessing its biological activity.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. These kinases are central regulators of the autophagy initiation complex. Under normal conditions, mTORC1 suppresses ULK1/2 activity. However, under cellular stress, such as nutrient deprivation, ULK1/2 are activated and phosphorylate downstream components of the autophagy machinery, including ATG13, leading to the formation of the autophagosome. By inhibiting ULK1/2, this compound effectively blocks these initial steps, thereby preventing the induction of autophagy.[1][3]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various assays and cell lines. This data provides a reference for determining appropriate experimental concentrations.

| Parameter | Value | Assay System | Reference |

| pEC50 (ULK1) | 8.3 | Cellular Assay | [1] |

| pEC50 (ULK2) | 8.7 | Cellular Assay | [1] |

| IC50 (ULK1) | 2.0 nM | LanthaScreen Binding Assay | |

| EC50 (ULK1) | 10 nM | Cellular Assay | |

| IC50 (NCI-H2030 cells) | 3.2 µM | Antiproliferative Assay | [1] |

| EC50 (p-ATG13 Ser318 inhibition - starved) | 36 nM | Western Blot | |

| EC50 (p-ATG13 Ser318 inhibition - trametinib-treated) | 48 nM | Western Blot |

Signaling Pathway

The following diagram illustrates the role of ULK1/2 in the autophagy signaling pathway and the point of inhibition by this compound.

Caption: ULK1/2 signaling pathway in autophagy initiation and its inhibition by this compound.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline for the culture of NCI-H2030 non-small cell lung cancer cells and subsequent treatment with this compound.

Materials:

-

NCI-H2030 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Trypsin-EDTA solution

-

This compound (stock solution prepared in DMSO)

-

Cell culture flasks and plates

Protocol:

-

Cell Culture: Culture NCI-H2030 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with DPBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at the desired density.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Replace the culture medium with medium containing the desired concentration of this compound. For combination studies, trametinib can be added concurrently or sequentially. A typical concentration range for this compound in antiproliferative assays is between 0.1 µM and 10 µM. For mechanism of action studies, lower concentrations (e.g., 10 nM - 500 nM) may be sufficient to observe inhibition of autophagy.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Western Blot Analysis of Autophagy Markers

This protocol describes the detection of key autophagy markers, phosphorylated ATG13 (Ser318) and p62/SQSTM1, to confirm the inhibitory effect of this compound on the ULK1/2 pathway. A decrease in p-ATG13 and an accumulation of p62 are indicative of autophagy inhibition.

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis and blotting equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ATG13 (Ser318)

-

Rabbit or mouse anti-p62/SQSTM1

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold DPBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Cell Viability/Cytotoxicity Assay

This protocol can be used to assess the effect of this compound, alone or in combination with other drugs, on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/MTS-based assays

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and/or a fixed concentration of a synergistic compound like trametinib. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Assay: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Autophagy Flux Assay

This assay is crucial to distinguish between a blockage in autophagic degradation and a suppression of autophagy induction. The accumulation of LC3-II in the presence of a lysosomal inhibitor like bafilomycin A1 indicates active autophagic flux.

Materials:

-

Cells treated with this compound

-

Bafilomycin A1 (BafA1)

-

Western blot reagents as described above

-

Primary antibody: Rabbit or mouse anti-LC3B

Protocol:

-

Treatment: Treat cells with this compound for the desired duration. In the final 2-4 hours of the treatment period, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.

-

Cell Lysis and Western Blot: Prepare cell lysates and perform Western blotting as described in Protocol 2.

-

Detection: Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Analysis: Compare the levels of LC3-II in the presence and absence of BafA1. An increase in LC3-II upon BafA1 treatment indicates ongoing autophagy. This compound is expected to reduce the BafA1-induced accumulation of LC3-II, confirming its role as an autophagy inhibitor.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.

Caption: A typical experimental workflow for characterizing the cellular effects of this compound.

References

Application Notes: Measuring Autophagic Flux with MR-2088, a Potent ULK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This dynamic process, known as autophagic flux, is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The accurate measurement of autophagic flux is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. MR-2088 is a potent and selective inhibitor of ULK1 and ULK2 (Unc-51 like autophagy activating kinase 1 and 2), two key serine/threonine kinases that are essential for the initiation of the autophagy pathway.[1][2][3] By inhibiting ULK1/2, this compound provides a powerful tool to dissect the early stages of autophagy and to quantify its impact on autophagic flux.

These application notes provide detailed protocols for utilizing this compound in two common and robust autophagy flux assays: Western Blot-based quantification of LC3-II and fluorescence microscopy using the tandem mRFP-GFP-LC3 reporter.

Mechanism of Action of this compound in Autophagy

Autophagy initiation is tightly regulated by the ULK1/2 complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Upon starvation or other autophagic stimuli, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1/2 complex. Activated ULK1/2 then phosphorylates multiple downstream targets, initiating the formation of the phagophore, the precursor to the autophagosome. This compound, by selectively inhibiting the kinase activity of ULK1 and ULK2, blocks these initial phosphorylation events, thereby preventing the formation of autophagosomes and inhibiting autophagic flux at its earliest stage.

Caption: this compound inhibits the ULK1/2 complex, a critical initiator of autophagy.

Data Presentation

The following tables summarize hypothetical quantitative data from autophagy flux experiments using this compound. These tables are provided as examples for data presentation and the expected outcomes of the described protocols.

Table 1: Western Blot Analysis of LC3-II Accumulation

| Treatment Group | This compound (1 µM) | Bafilomycin A1 (100 nM) | Normalized LC3-II/GAPDH Ratio (Fold Change) |

| Control | - | - | 1.0 |

| Bafilomycin A1 | - | + | 4.5 |

| This compound | + | - | 0.8 |

| This compound + Bafilomycin A1 | + | + | 1.2 |

Table 2: Fluorescence Microscopy Analysis of mRFP-GFP-LC3 Puncta